

# SB 242235: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SB 242235

Cat. No.: B610709

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An In-Depth Review of the CAS Number, Chemical Properties, and Mechanism of Action of the p38 MAPK Inhibitor, **SB 242235**.

This technical guide provides a comprehensive overview of **SB 242235**, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.

## Core Compound Information

**SB 242235** is a well-characterized small molecule inhibitor used extensively in preclinical research to investigate the role of the p38 MAPK signaling pathway in various physiological and pathological processes.

CAS Number: 193746-75-7[1][2]

## Chemical and Physical Properties

The chemical and physical properties of **SB 242235** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>20</sub> FN <sub>5</sub> O
Molecular Weight	353.39 g/mol [3][4]
IUPAC Name	4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-methoxypyrimidine[3]
Synonyms	SB-242235, SB242235
Appearance	White to off-white powder
Solubility	DMSO: ~71 mg/mL (200.91 mM)[5]
Boiling Point (Predicted)	568.4 ± 60.0 °C
pKa (Predicted)	9.91 ± 0.10
Storage	Store at -20°C for long-term stability.

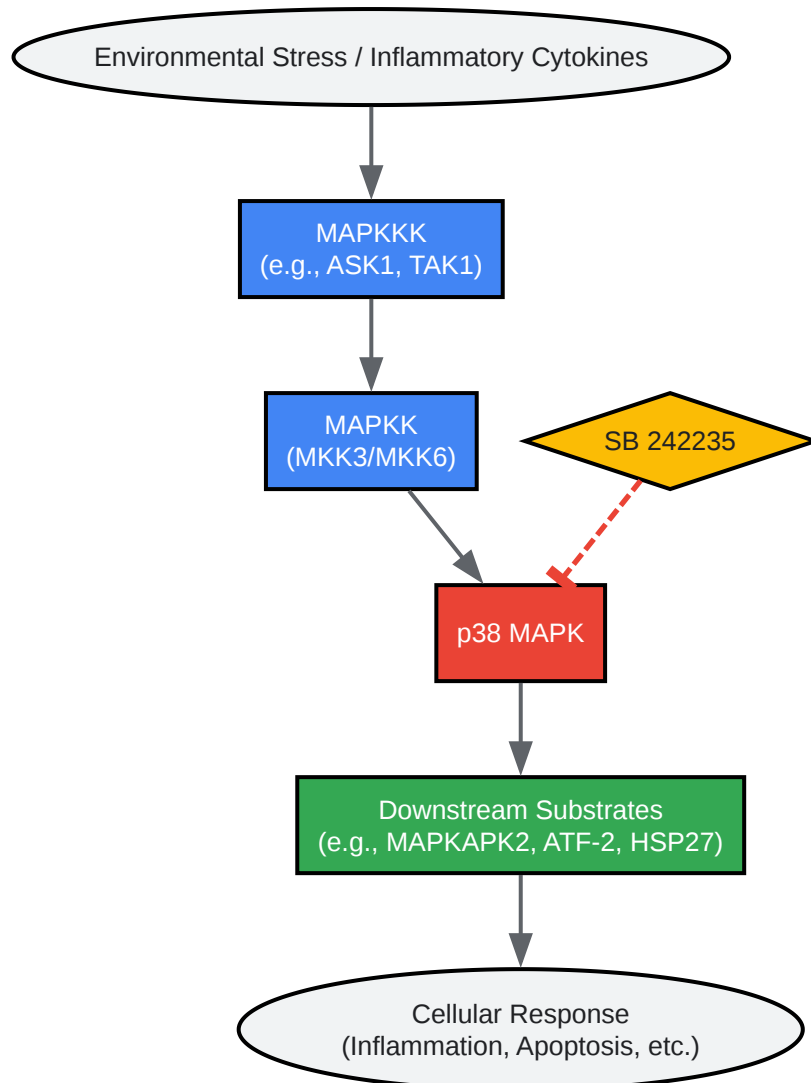
## Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

**SB 242235** exerts its biological effects through the potent and selective inhibition of p38 mitogen-activated protein kinase. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.

The pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases which, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, culminating in a cellular response. **SB 242235** acts as an ATP-competitive inhibitor, binding to the active site of p38α and preventing the phosphorylation of its downstream targets.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by **SB 242235**.

## p38 MAPK Signaling Pathway and Inhibition by SB 242235

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## p38 MAPK Signaling Pathway Inhibition

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **SB 242235**.

### In Vitro IC<sub>50</sub> Determination using a Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SB 242235** against p38 MAPK.

Objective: To quantify the potency of **SB 242235** in inhibiting p38 kinase activity.

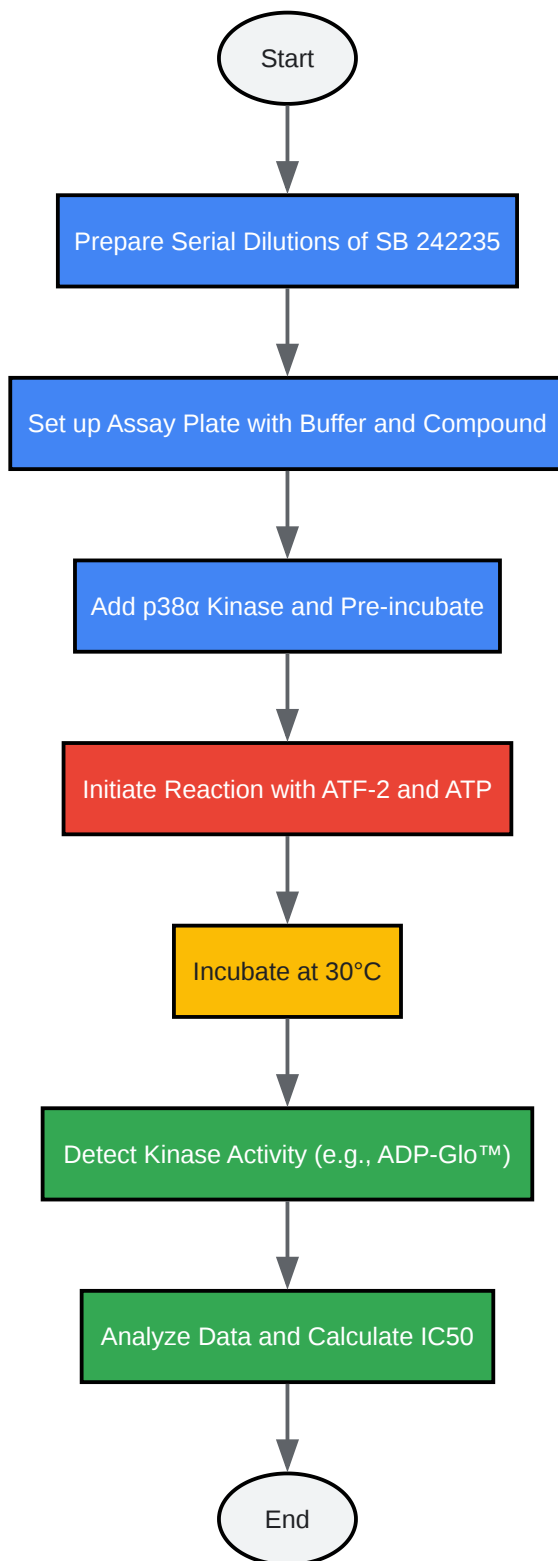
Materials:

- Recombinant human p38 $\alpha$  kinase
- ATF-2 (Activating Transcription Factor 2) as a substrate
- ATP (Adenosine triphosphate)
- **SB 242235**
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM DTT)
- 96-well assay plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader for luminescence detection

Methodology:

- **Compound Preparation:** Prepare a stock solution of **SB 242235** in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., from 100  $\mu$ M to 1 nM).
- **Assay Setup:** In a 96-well plate, add the kinase assay buffer, followed by the serially diluted **SB 242235** or vehicle control (DMSO).
- **Enzyme Addition:** Add recombinant p38 $\alpha$  kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

- **Detection:** Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the ADP concentration.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **SB 242235** relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

In Vitro IC<sub>50</sub> Determination Workflow[Click to download full resolution via product page](#)IC<sub>50</sub> Determination Workflow

## In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol describes the use of **SB 242235** in a common preclinical model of rheumatoid arthritis.

Objective: To evaluate the therapeutic efficacy of **SB 242235** in reducing inflammation and joint damage in a rat model of arthritis.

Materials:

- Male Lewis rats
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- **SB 242235**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Calipers for paw measurement
- Micro-CT or X-ray for bone analysis

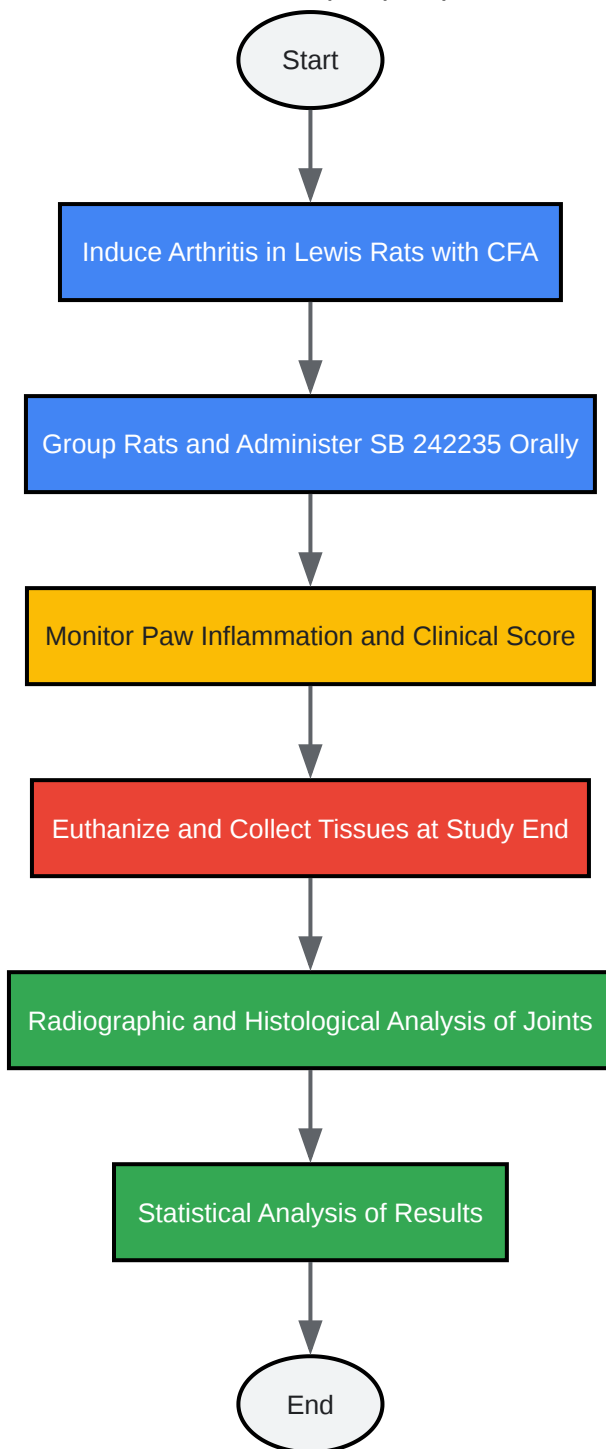
Methodology:

- Induction of Arthritis: Induce arthritis in male Lewis rats by a single intradermal injection of CFA into the base of the tail or a footpad.
- Grouping and Dosing: Divide the arthritic rats into groups: a vehicle control group and treatment groups receiving different doses of **SB 242235** (e.g., 10, 30, and 60 mg/kg)[1]. Administer the compound or vehicle orally, once daily, starting from the onset of clinical signs of arthritis (therapeutic protocol) or from the day of adjuvant injection (prophylactic protocol) [1].
- Clinical Assessment: Monitor the development of arthritis by measuring paw volume or thickness using calipers at regular intervals. A clinical score can also be assigned based on the severity of inflammation in each paw.

- Radiographic and Histological Analysis: At the end of the study, euthanize the animals and collect the hind paws. Analyze joint damage using micro-computed tomography (micro-CT) or X-ray to assess bone erosion and joint space narrowing. For histological analysis, decalcify, section, and stain the joints (e.g., with hematoxylin and eosin) to evaluate inflammation, cartilage damage, and bone resorption.
- Data Analysis: Compare the clinical scores, paw measurements, and radiographic/histological scores between the vehicle-treated and **SB 242235**-treated groups using appropriate statistical tests.



## Rat Adjuvant-Induced Arthritis (AIA) Experimental Workflow

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## In Vivo Arthritis Model Workflow

## Pharmacokinetic Analysis in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of **SB 242235** in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **SB 242235** in rats.

Materials:

- Male Sprague-Dawley rats
- **SB 242235**
- Formulation for intravenous (IV) and oral (PO) administration
- Blood collection tubes (e.g., with anticoagulant)
- Centrifuge
- Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

- Dosing: Administer a single dose of **SB 242235** to rats via the intravenous (e.g., tail vein) and oral (gavage) routes in separate groups.
- Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of **SB 242235** in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
  - Area Under the Curve (AUC): A measure of total drug exposure.

- Maximum Concentration (C<sub>max</sub>): The peak plasma concentration.
- Time to Maximum Concentration (T<sub>max</sub>): The time at which C<sub>max</sub> is reached.
- Half-life (t<sub>1/2</sub>): The time required for the plasma concentration to decrease by half.
- Clearance (CL): The volume of plasma cleared of the drug per unit time.
- Volume of Distribution (V<sub>d</sub>): The apparent volume into which the drug distributes in the body.
- Bioavailability (F<sub>%</sub>): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC<sub>oral</sub> / AUC<sub>iv</sub>) x (Dose<sub>iv</sub> / Dose<sub>oral</sub>) x 100.

## Conclusion

**SB 242235** is a valuable research tool for elucidating the role of the p38 MAPK pathway in health and disease. Its well-defined chemical properties and selective inhibitory activity make it a standard compound for in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of p38 MAPK inhibition.

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